molecular formula C12H10ClN B1272072 5-(Chloromethyl)-2-phenylpyridine CAS No. 5229-40-3

5-(Chloromethyl)-2-phenylpyridine

Cat. No. B1272072
CAS RN: 5229-40-3
M. Wt: 203.67 g/mol
InChI Key: GKDIPQQWMXERFU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-phenylpyridine is a compound that belongs to the class of organohalides, specifically chlorinated pyridines. While the provided abstracts do not directly discuss this compound, they offer insights into the chemistry of related pyridine derivatives and their potential applications. For instance, pyridine derivatives have been incorporated into DNA oligomers , used as intermediates in the synthesis of multipotent drugs , and studied for their complexation with chloranilic acid . These studies highlight the versatility and significance of pyridine derivatives in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For example, 5-(phenylthiomethyl)-2'-deoxyuridine, a thionucleoside, was incorporated into DNA oligomers using automated DNA synthesis and phosphoramidite chemistry . Similarly, 2-chloro-5-methylpyridine can be prepared from different starting materials such as 3-methylpyridine N-oxide or 2-aminopyridine using chlorinating reagents or by reaction with chlorine gas in the presence of palladium chloride . These methods demonstrate the adaptability of pyridine chemistry to produce chlorinated derivatives, which could be applied to synthesize 5-(chloromethyl)-2-phenylpyridine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and potential applications. For instance, the crystal and molecular structures of dimethyl-2,2'-bipyridyl complexes with chloranilic acid were determined, showing hydrogen-bonded chains with N(+)-H···O(-) and O-H···N bridges . Although not directly related to 5-(chloromethyl)-2-phenylpyridine, these findings provide a foundation for understanding how substituents on the pyridine ring can influence molecular interactions and structure.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is influenced by their substituents and molecular structure. The study of 5-chloro-2,4-dihydroxypyridine's reactivity towards bromine and aqueous solutions of hydrobromic and hydrochloric acid exemplifies the type of chemical reactions that chlorinated pyridines can undergo. These reactions may include halogenation, substitution, and complexation, which are relevant for further functionalization of the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure and substituents. For example, the presence of a chlorine atom in 2-chloropyridine-3,5-dicarbonitriles affects their ability to form hydrogen bonds, which in turn influences their binding mode in the catalytic active site of acetylcholinesterase . Additionally, the phase transitions and vibrations of dimethyl-2,2'-bipyridyl complexes with chloranilic acid were studied, revealing the impact of crystal packing and charge transfer on their properties . These insights into the properties of pyridine derivatives can be extrapolated to understand the behavior of 5-(chloromethyl)-2-phenylpyridine in various environments.

Scientific Research Applications

Comparative Carcinogenicity Studies

5-(Chloromethyl)-2-phenylpyridine (5-CMP), structurally related to 2-Amino-5-phenylpyridine (2-APP), has been explored in comparative carcinogenicity studies. 2-APP, a mutagenic compound formed by the pyrolysis of phenylalanine, shares structural similarities with 5-CMP. Research on 2-APP in neonatal mice showed no carcinogenic effects, in contrast to other similar compounds, suggesting potential safer applications of 5-CMP in scientific research (Dooley et al., 1988).

Synthesis and Chemical Studies

The synthesis of related compounds, such as 3, 5-Dimethyl-4-phenylpyridine, involves processes that can be adapted for 5-CMP. Studies have explored various methods like catalytic dehydrogenation and N-demethylation, leading to the synthesis of related pyridine compounds and their derivatives, which could guide the synthesis of 5-CMP for specific applications (Prostakov et al., 1967).

Photophysical and Electrochemical Properties

5-CMP's analogs have been used in the study of photophysical and electrochemical properties in metal complexes. These studies are crucial for applications in optoelectronics and solar energy conversion. The research on Ir(III) complexes with 2-phenylpyridine ligands, similar to 5-CMP, highlights the potential of such compounds in developing advanced materials for energy applications (Mills et al., 2018).

Biological and Medicinal Research

Compounds structurally similar to 5-CMP have been synthesized and investigated for their biological activities. For example, studies on thiopyrano[2,3,4-c,d]indoles with 5-phenylpyridine substituents have shown their potential as inhibitors in medicinal applications. This suggests that 5-CMP could be explored for similar biological activities (Hutchinson et al., 1993).

Environmental Applications

Research has also been conducted on derivatives of pyridines, including 5-aminopyridine-2-tetrazole, for environmental applications like heavy metal ion removal from aqueous solutions. These studies indicate the potential use of 5-CMP in environmental remediation and pollution control (Zhang et al., 2014).

properties

IUPAC Name

5-(chloromethyl)-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDIPQQWMXERFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377178
Record name 5-(chloromethyl)-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-phenylpyridine

CAS RN

5229-40-3
Record name 5-(chloromethyl)-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (10 ml) was slowly added to a solution of 6-phenyl-3-pyridylmethanol (11.60 g) in toluene (100 ml) at room temperature, which was stirred at 100° C. for 1 hour. After cooling, the reaction mixture was poured into saturated aqueous sodium bicarbonate solution, which was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4) and concentrated to obtain 5-chloromethyl-2-phenylpyridine (11.49 g, yield 89%) as colorless crystals. This was recrystallized from ethyl acetate-hexane. Melting point: 95–96° C.
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Synthesis routes and methods II

Procedure details

(6-Phenylpyridin-3-yl)methanol (15.0 g) synthesized in Reference Example 20 was dissolved in dichloromethane (150 mL) and, after ice-cooling, thionyl chloride (12.5 g) was added to, and the mixture was stirred at 0° C. for 2 hr. Saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture, and the mixture was extracted with dichloromethane. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=4:1) to give the title compound (13.5 g) as a white solid.
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15 g
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150 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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